N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole group, an isoxazole group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings and functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a wide range of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents .
Scientific Research Applications
Antitumor Activity and Synthesis
A series of monosubstituted derivatives of the antitumor agent N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing methyl, methoxy, and chloro groups, were synthesized to explore their antitumor activities. The research demonstrated varying physicochemical properties and antitumor activities based on the position and nature of the substituent groups, with 5-substituted derivatives showing the highest in vitro and in vivo antileukemic activity. This highlights the potential of structurally related compounds in cancer therapy, emphasizing the critical role of molecular modifications in enhancing antitumor efficacy (Rewcastle et al., 1986).
Cytotoxic Activity of Derivatives
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity revealed potent effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. The research underscores the importance of structural diversity in the development of new cancer treatments, with some derivatives showing promise in in vivo models against challenging tumors (Deady et al., 2003).
Pharmacokinetics of Anticancer Agents
A study focused on the development and validation of a liquid chromatography-mass spectrometry assay for determining the concentration of SN 28049, a compound structurally related to N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride, in plasma. This research is pivotal in the pharmacokinetic evaluation of novel anticancer agents, providing insights into their distribution, metabolism, and excretion, which are crucial for their clinical development (Lukka et al., 2008).
Antimicrobial Activity of Schiff Base Ligands
Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, which are chemically related to this compound, demonstrated moderate antimicrobial activity against bacterial and fungal species. This study illustrates the potential of thiazole derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Vinusha et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S.ClH/c1-11-10-13(24-19-11)16(22)21(9-8-20(2)3)17-18-15-12(23-4)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWOVHQMJNKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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